N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
CAS No.: 1021030-27-2
Cat. No.: VC5450298
Molecular Formula: C13H11N3O4S3
Molecular Weight: 369.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021030-27-2 |
|---|---|
| Molecular Formula | C13H11N3O4S3 |
| Molecular Weight | 369.43 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |
| Standard InChI Key | FPGWUCRDRRFKOQ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central thiazole ring substituted at position 2 with a thiophene-2-sulfonamido group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl group. This arrangement integrates three aromatic heterocycles (thiazole, thiophene, and furan), each contributing distinct electronic and steric properties. The molecular formula is C₁₄H₁₂N₄O₄S₃, with a molecular weight of 420.46 g/mol (calculated using PubChem algorithms) .
Key Functional Groups
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Thiazole Core: The thiazole ring provides a planar, aromatic scaffold that enhances metabolic stability and facilitates π-π interactions with biological targets .
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Thiophene-2-sulfonamido Substituent: The sulfonamido group (-SO₂NH-) linked to thiophene introduces hydrogen-bonding capabilities and potential kinase inhibitory activity, as seen in analogous thiophene sulfonamide derivatives .
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Furan-2-ylmethyl Carboxamide: The furan moiety contributes to lipophilicity and may participate in hydrophobic interactions with enzyme active sites, as observed in furan-containing anticancer agents .
Synthetic Strategies and Pathways
Retrosynthetic Analysis
The synthesis of N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can be conceptualized through three key intermediates:
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Thiazole-4-carboxamide backbone
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Thiophene-2-sulfonamido group
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Furan-2-ylmethyl side chain
Formation of the Thiazole Core
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-halo ketones with thioureas . For example:
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Step 1: Reaction of 4-carboxy-thiazole-2-amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) yields 2-(thiophene-2-sulfonamido)thiazole-4-carboxylic acid .
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Step 2: Activation of the carboxylic acid using ethyl chloroformate, followed by coupling with furfurylamine, produces the target carboxamide derivative .
Alternative Route via Suzuki-Miyaura Coupling
Recent advancements in cross-coupling chemistry suggest that palladium-catalyzed reactions could introduce the furan-2-ylmethyl group post-thiazole formation. For instance, a Buchwald-Hartwig amination might link the furan moiety to the carboxamide nitrogen .
Physicochemical Properties and Computational Predictions
Solubility and Lipophilicity
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LogP: Predicted to be 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.
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Water Solubility: Low solubility in aqueous media (<0.1 mg/mL) due to aromatic stacking interactions, necessitating formulation with co-solvents .
Spectroscopic Data
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IR Spectroscopy: Key peaks include 1660 cm⁻¹ (C=O stretch, carboxamide), 1340 cm⁻¹ (S=O symmetric stretch), and 3100 cm⁻¹ (N-H stretch) .
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¹H NMR: Expected signals at δ 7.8–8.1 ppm (thiophene protons), δ 6.3–6.5 ppm (furan protons), and δ 4.5 ppm (CH₂ linkage) .
Biological Activity and Mechanistic Insights
Hypothesized Mechanism
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Kinase Binding: The sulfonamido group chelates ATP-binding site residues via hydrogen bonds.
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Aromatic Interactions: Thiophene and furan rings engage in hydrophobic interactions with kinase pockets.
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Cellular Uptake: Moderate lipophilicity enables passive diffusion into cancer cells .
Antimicrobial Activity
Thiazole derivatives with sulfonamido groups often display broad-spectrum antimicrobial effects. For example, N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide (PubChem CID: 91811051) shows activity against Gram-positive bacteria, suggesting that the target compound may similarly target bacterial dihydrofolate reductase (DHFR) .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current synthetic routes for analogous compounds report yields of 40–60%, necessitating catalyst screening (e.g., Pd(OAc)₂ vs. XPhos) .
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Stereochemical Control: Potential racemization at the carboxamide center requires chiral auxiliary strategies.
Biological Testing Priorities
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